Biotin-16-UTP

RNA labeling in vitro transcription biotin incorporation

Researchers face inconsistent RNA yields and high background in pull-down assays due to suboptimal labeling analogs. Biotin-16-UTP solves this via a 16-atom flexible linker that preserves polymerase processivity. - **Performance**: Maintains >85% RNA yield at 20-50% substitution; up to 5-fold better signal-to-noise in streptavidin workflows. - **Supply**: Supplied as tetralithium salt (987.5 Da) in aqueous solution; ≥90% purity by AX-HPLC. - **Stability**: -20°C storage; ≥95% capture recovery for stringent RNA-protein interaction mapping.

Molecular Formula C32H48Li4N7O19P3S
Molecular Weight 987.6 g/mol
Cat. No. B12403851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-16-UTP
Molecular FormulaC32H48Li4N7O19P3S
Molecular Weight987.6 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2
InChIInChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1
InChIKeySMHNYQKRIFXARG-DJUJCBRMSA-J
Commercial & Availability
Standard Pack Sizes250 nmol / 500 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-16-UTP: Baseline Characteristics


Biotin-16-UTP is a chemically modified uridine triphosphate (UTP) analog in which a biotin moiety is covalently attached to the pyrimidine ring via a 16-atom spacer arm . This nucleotide analog serves as a substrate for RNA polymerases (including T7, T3, and SP6) during in vitro transcription, enabling direct enzymatic incorporation of biotin labels into nascent RNA transcripts . The resulting biotinylated RNA can be detected, captured, or purified using the high-affinity biotin-streptavidin interaction (dissociation constant Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), making it a widely adopted non-radioactive labeling strategy for molecular biology workflows .

Why Generic Substitution of Biotin-16-UTP Fails


Biotinylated UTP analogs with different spacer arm lengths (e.g., Biotin-11-UTP, Biotin-20-UTP) or alternative hapten labels (e.g., Digoxigenin-UTP, fluorescent Cy5-UTP) cannot be simply interchanged without compromising assay performance. The 16-atom linker of Biotin-16-UTP provides an optimal balance between minimizing steric hindrance during RNA polymerase incorporation and maximizing biotin accessibility for downstream streptavidin capture [1]. Shorter linkers (e.g., 11-atom) reduce incorporation efficiency and increase steric interference, while longer linkers (e.g., 20-atom) offer no additional benefit and may introduce synthetic complexity [2]. Furthermore, alternative labeling chemistries such as digoxigenin require distinct detection systems with different sensitivity profiles, while direct fluorophore-conjugated nucleotides like Cy5-UTP exhibit photobleaching and lack the signal amplification advantages of enzyme-linked streptavidin detection [3]. Substitution without considering these linker-length-dependent incorporation and detection parameters leads to reduced probe yield, lower signal-to-noise ratios, and compromised reproducibility in critical applications such as RNA-protein interaction mapping and rRNA depletion.

Biotin-16-UTP: Quantitative Evidence


Linker Length and Steric Hindrance vs. Biotin-11-UTP

Biotin-16-UTP achieves ≥90% incorporation efficiency in standard T7 RNA polymerase in vitro transcription reactions at 37°C, pH 7.5, with 10 mM MgCl₂ and 40 mM Tris-HCl, as documented in product technical validation . In contrast, Biotin-11-UTP exhibits consistently lower incorporation efficiency under identical reaction conditions, a difference attributed to increased steric hindrance imposed by the shorter 11-atom linker [1]. This incorporation efficiency differential directly impacts the yield of fully biotinylated RNA transcripts available for downstream applications.

RNA labeling in vitro transcription biotin incorporation

Transcription Yield vs. Fluorescein-12-UTP

In environmental metatranscriptomic studies, Biotin-16-UTP has been empirically validated at a 30% molar substitution ratio (replacing 30% of native UTP) during T7 in vitro transcription to generate biotinylated rRNA depletion probes [1]. This substitution level resulted in effective removal of rRNA from aerosol microbiome samples, significantly improving non-rRNA microbial signal recovery in subsequent sequencing [1]. By contrast, optimization studies for Biotin-11-UTP in similar rRNA depletion workflows typically require higher substitution ratios (e.g., 40-50%) to achieve comparable capture efficiency, increasing reagent cost and potentially compromising transcript integrity .

metatranscriptomics rRNA depletion biotinylated probe

Pulldown Signal-to-Noise vs. Unconjugated UTP

The 16-atom spacer arm of Biotin-16-UTP provides a critical structural advantage over the 11-atom linker of Biotin-11-UTP in minimizing steric hindrance during both RNA polymerase incorporation and subsequent streptavidin binding [1]. Molecular modeling and empirical incorporation studies demonstrate that the extended linker positions the biotin moiety sufficiently far from the RNA backbone to prevent interference with Watson-Crick base pairing and secondary structure formation, while remaining short enough to maintain efficient enzymatic recognition [2]. This structural feature is directly linked to the observed ≥90% incorporation efficiency and the ability to use lower substitution ratios for effective capture .

steric hindrance linker length RNA polymerase processivity

Streptavidin Binding and Capture Efficiency

Biotin-16-UTP-labeled RNA detected via streptavidin-conjugated reporter enzymes (e.g., HRP, alkaline phosphatase) provides femtomole-level detection sensitivity due to signal amplification inherent to enzymatic turnover [1]. In contrast, direct fluorophore-conjugated nucleotides such as Cy5-UTP produce a single fluorescent signal per incorporated label without amplification, limiting detection sensitivity to the nanomole range [2]. Additionally, Cy5-UTP exhibits photobleaching during extended imaging or storage, whereas biotin-streptavidin complexes remain stable under repeated detection cycles [3]. The dissociation constant of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) also provides exceptionally low background compared to antibody-based detection of digoxigenin (Kd ≈ 10⁻⁹ to 10⁻¹⁰ M for anti-DIG antibodies) .

signal amplification detection sensitivity non-radioactive labeling

Biotin-16-UTP: Application Scenarios


RNA-Protein Interaction Mapping

For RNA pull-down assays requiring capture of low-abundance RNA-binding proteins, Biotin-16-UTP is the preferred labeling reagent due to its ≥90% incorporation efficiency and femtomole-level detection sensitivity when coupled with streptavidin-enzyme conjugates . The 16-atom linker ensures that biotin moieties remain fully accessible for streptavidin capture without disrupting RNA secondary structure, a critical requirement for preserving native RNA-protein interaction surfaces [1]. Use Biotin-16-UTP at 30-50% substitution of UTP in T7 in vitro transcription reactions to generate probes that enable robust pulldown of transient or weakly bound protein partners with minimal background [2].

Probe Synthesis for Microarrays and Blotting

In environmental metatranscriptomics, Biotin-16-UTP at 30% molar substitution has been empirically validated for synthesizing biotinylated rRNA depletion probes that effectively remove rRNA from complex aerosol microbiome samples . This optimized substitution ratio balances labeling density with transcript yield, maximizing non-rRNA microbial signal recovery in downstream sequencing workflows . Compared to alternative labeling strategies such as enzymatic biotinylation or Biotin-11-UTP, Biotin-16-UTP enables lower reagent consumption while maintaining high depletion efficiency, a key consideration for large-scale or high-throughput metatranscriptomic studies [1].

Metatranscriptomic rRNA Depletion

Biotin-16-UTP generates biotinylated RNA probes suitable for Northern blot, Southern blot, dot blot, and in situ hybridization applications where non-radioactive detection is preferred . The high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) supports stringent washing conditions that reduce non-specific background, while enzyme-linked detection (e.g., HRP or alkaline phosphatase) provides signal amplification superior to direct fluorophore conjugates such as Cy5-UTP [1]. This combination of high stringency and amplified signal makes Biotin-16-UTP-labeled probes particularly well-suited for detecting low-copy transcripts in tissue sections or complex nucleic acid mixtures [2].

In Situ Hybridization and RNA Localization

For mechanistic studies of lncRNA-protein interactions where preservation of native RNA secondary and tertiary structure is essential, Biotin-16-UTP's 16-atom spacer arm minimizes steric interference with RNA folding . This design feature ensures that biotin-labeled lncRNA transcripts retain their biologically relevant conformation, enabling accurate identification of interacting protein partners in pull-down assays [1]. The ≥90% purity (AX-HPLC verified) and batch-to-batch consistency of Biotin-16-UTP from validated suppliers further ensures reproducibility in advanced interactome mapping workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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